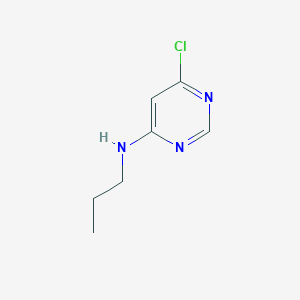

6-クロロ-N-プロピルピリミジン-4-アミン

説明

6-chloro-N-propylpyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. The specific compound is a derivative of pyrimidine with a chlorine atom at the 6th position and a propylamine substituent at the 4th position.

Synthesis Analysis

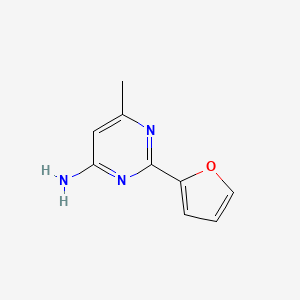

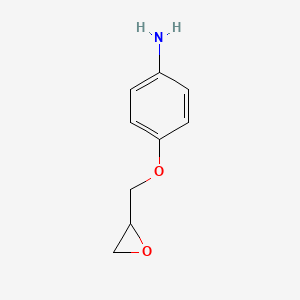

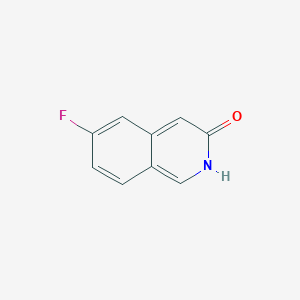

The synthesis of pyrimidine derivatives, such as 6-chloro-N-propylpyrimidin-4-amine, can be achieved through various methods. One such method is the electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides, which allows the formation of coupling products in moderate to high yields . This method employs a sacrificial iron anode and a nickel(II) catalyst, indicating a versatile approach to functionalizing pyrimidine rings under mild conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be significantly affected by the nature of their substituents. For instance, the presence of a propylamine group can influence the electronic distribution and the overall geometry of the molecule. In related compounds, intramolecular dimensions provide evidence for polarized, charge-separated molecular-electronic structures, with positive charge delocalized over exocyclic amino nitrogen atoms . The molecular structure can also exhibit different degrees of puckering from planarity, which can affect the compound's reactivity and interactions.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives, such as 6-chloro-N-propylpyrimidin-4-amine, can be explored through their interactions with various reagents. For example, the study of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine demonstrates the reactivity of a related compound with respect to amine substitutions, where the regioselectivity of the substitution at the 6-position is crucial . This suggests that the propylamine group in 6-chloro-N-propylpyrimidin-4-amine could also undergo specific reactions based on its position on the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the presence of a propylamine group can affect the compound's solubility, boiling point, and melting point. The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, can be calculated to understand the chemical activity regions of the molecule . Additionally, hydrogen bonding patterns, as observed in related compounds, can lead to the formation of polymeric chains and affect the compound's crystalline structure .

科学的研究の応用

抗菌作用

6-クロロ-N-プロピルピリミジン-4-アミンを含むピリミジン誘導体は、抗菌活性を示すことが報告されています 。これらは、新規抗生物質の開発、または細菌の増殖を防止するための製品への添加剤として使用することができます。

抗ウイルス作用

これらの化合物は、抗ウイルス活性も示しています 。これらは、特に有効な治療法がない病気に対して、抗ウイルス薬の研究開発に使用することができます。

抗酸化作用

ピリミジン誘導体は、抗酸化剤として作用することができます 。これにより、食品の保存から、酸化ストレスによる病気の治療法の開発まで、さまざまな状況で有用になる可能性があります。

抗増殖作用

これらの化合物は、抗増殖効果を示すことが示されています 。これは、がん細胞の増殖を抑制する治療法を開発するために、がん研究で使用できる可能性があることを意味します。

抗炎症作用

ピリミジン誘導体の抗炎症作用 は、関節炎や炎症性腸疾患など、炎症性疾患の治療に役立つ可能性があります。

抗マラリア作用

一部のピリミジン誘導体は、抗マラリア活性を示しています 。これは、マラリアの治療に潜在的に使用できることを示唆しています。

抗がん作用

6-クロロ-N-プロピルピリミジン-4-アミンを含むピリミジン誘導体は、抗がん活性を示すことが報告されています 。これらは、新規抗がん剤の開発に使用することができます。

材料科学における応用

6-クロロ-N-プロピルピリミジン-4-アミンとは直接関係しませんが、ピリミジンとその誘導体は、材料科学において応用が見出されています 。たとえば、特定の種類のポリマーの製造に使用できます。

Safety and Hazards

特性

IUPAC Name |

6-chloro-N-propylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWORSYQRPFDXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617685 | |

| Record name | 6-Chloro-N-propylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941294-33-3 | |

| Record name | 6-Chloro-N-propyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-propylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

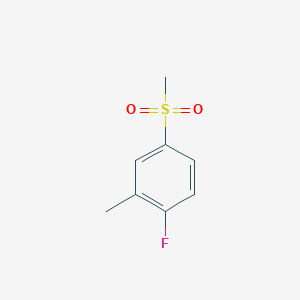

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

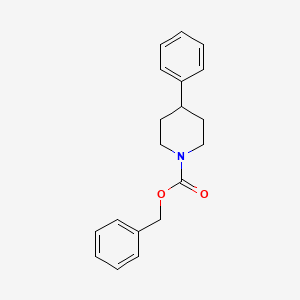

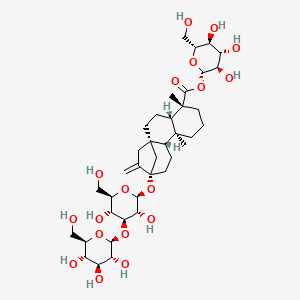

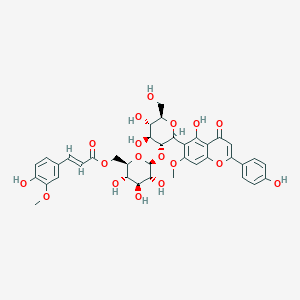

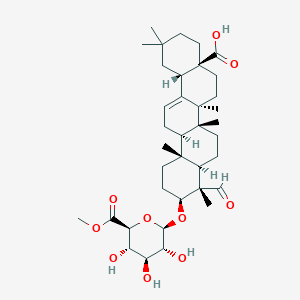

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)